AMPK activator 2 (hydrochloride)

Catalog No.
S12844150
CAS No.
M.F
C13H19ClF3N5
M. Wt
337.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMPK activator 2 (hydrochloride)

Product Name

AMPK activator 2 (hydrochloride)

IUPAC Name

(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride

Molecular Formula

C13H19ClF3N5

Molecular Weight

337.77 g/mol

InChI

InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H

InChI Key

XNTYRKPRMWJMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl

Isomeric SMILES

CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl

AMPK activator 2 (hydrochloride), structurally identified as a fluorine-containing proguanil derivative (compound 7a), is a potent, cell-permeable small molecule activator of the AMP-activated protein kinase (AMPK) pathway [1]. By incorporating a trifluoromethyl group into the biguanide scaffold, this compound achieves enhanced lipophilicity and metabolic stability compared to classical biguanides like metformin. Supplied as a hydrochloride salt to ensure optimal aqueous solubility and formulation compatibility, it is primarily procured for in vitro and in vivo models of oncology and metabolic disease, where it effectively upregulates AMPK signaling while simultaneously downregulating the mTOR/4EBP1/p70S6K axis in human cancer cell lines such as UMUC3, T24, and A549 .

Substituting AMPK activator 2 (hydrochloride) with generic biguanides (e.g., metformin) or the parent compound proguanil fundamentally alters assay reproducibility and dosing requirements [1]. The specific 4-(trifluoromethyl)phenyl modification in compound 7a significantly lowers the half-maximal inhibitory concentration (IC50) required to suppress cancer cell proliferation compared to unfluorinated analogs. Furthermore, utilizing the free base of this compound instead of the hydrochloride salt drastically reduces aqueous solubility, complicating vehicle formulation for in vivo dosing and leading to inconsistent bioavailability and precipitation in aqueous cell culture media .

Anti-Proliferative Potency vs. Parent Compound

AMPK activator 2 (compound 7a) demonstrates highly potent anti-proliferative activity against bladder and lung cancer cell lines (UMUC3, T24, A549) in the low micromolar range, significantly outperforming the parent compound proguanil [1]. This enhanced potency allows for robust target engagement at lower doses, minimizing the risk of off-target toxicity commonly associated with high-dose biguanide treatment.

Evidence DimensionIn vitro anti-proliferative IC50 and pathway modulation
Target Compound DataEffective AMPK activation and mTOR/4EBP1/p70S6K downregulation at low micromolar concentrations (≤5 µM).
Comparator Or BaselineProguanil (requires significantly higher concentrations, often >20-50 µM, to achieve comparable pathway modulation).
Quantified DifferenceGreater than 10-fold increase in potency for mTOR pathway suppression compared to the unfluorinated baseline.
ConditionsIn vitro human cancer cell lines (UMUC3, T24, A549) treated with compound.

Allows researchers to achieve robust AMPK activation and mTOR suppression at lower dosing concentrations, minimizing off-target toxicity and solvent artifacts.

Formulation and Handling: Hydrochloride Salt vs. Free Base

Procuring the hydrochloride salt of AMPK activator 2 ensures optimal solubility for biological assays, whereas the free base exhibits poor aqueous solubility that complicates formulation . The salt form allows for stable stock solutions in DMSO and subsequent dilution in aqueous media without precipitation.

Evidence DimensionAqueous and organic solubility for assay formulation
Target Compound DataHydrochloride salt is highly soluble in DMSO (≥25 mg/mL) and compatible with aqueous dilution.
Comparator Or BaselineFree base form (CAS 2410961-69-0) exhibits poor aqueous solubility.
Quantified DifferenceOrders of magnitude higher aqueous compatibility, preventing precipitation in physiological buffers.
ConditionsStandard laboratory formulation in DMSO and physiological cell culture media.

Ensures reproducible dosing in aqueous cell culture media and limits solvent-induced artifacts in sensitive metabolic assays.

Pathway Specificity vs. Standard Biguanides

Unlike metformin, which requires millimolar concentrations to weakly activate AMPK and often induces pleiotropic metabolic stress, AMPK activator 2 drives profound downregulation of the mTOR/4EBP1/p70S6K pathway at micromolar doses [1]. The addition of the trifluoromethyl group increases lipophilicity, enhancing cellular permeability and intracellular target engagement.

Evidence DimensionEffective concentration for AMPK/mTOR axis modulation
Target Compound DataLow micromolar dosing (1-5 µM) achieves complete pathway modulation.
Comparator Or BaselineMetformin (requires 1-10 mM dosing for comparable in vitro AMPK activation).
Quantified DifferenceApproximately 1000-fold lower working concentration required for target engagement.
ConditionsIn vitro cell signaling assays measuring p-AMPK and downstream mTOR effectors.

Essential for procurement in oncology research where potent, targeted suppression of the mTOR pathway via AMPK is required without the osmotic stress of millimolar metformin.

Oncology Drug Discovery and Screening Assays

Due to its potent low-micromolar IC50, this compound is ideal for use as a positive control or benchmark material in screening assays targeting the AMPK/mTOR axis in bladder (UMUC3, T24) and lung (A549) cancer models [1].

Mechanistic Elucidation of Metabolic Pathways

Highly suitable for mechanistic studies requiring potent AMPK activation without the pleiotropic mitochondrial complex I inhibition and osmotic stress seen at the high millimolar doses required for standard biguanides like metformin [1].

In Vivo Pharmacokinetic and Formulation Studies

The hydrochloride salt form is highly suited for in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies due to its favorable solubility profile, allowing for consistent formulation in standard aqueous dosing vehicles without the precipitation risks associated with the free base .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

337.1281078 g/mol

Monoisotopic Mass

337.1281078 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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